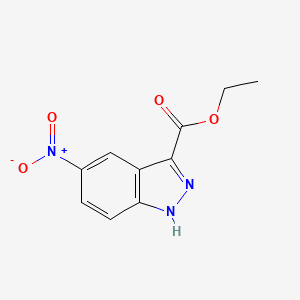

Ethyl 5-nitro-1H-indazole-3-carboxylate

Description

Contextualization of Indazole Heterocycles in Contemporary Medicinal Chemistry Research

The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. bohrium.com While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, making them privileged structures in drug design. bohrium.comnih.gov The versatility of the indazole nucleus allows for substitutions at various positions, leading to a wide range of functionalized molecules with diverse biological targets. nih.gov

Indazole-containing compounds have been successfully developed into FDA-approved drugs for various therapeutic applications. bohrium.compnrjournal.com This demonstrates the clinical and commercial significance of this heterocyclic system. The broad spectrum of biological activities associated with indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective properties. nih.govresearchgate.netresearchgate.net

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use | Mechanism of Action |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma | Tyrosine kinase inhibitor |

| Axitinib | Treatment of advanced renal cell carcinoma | Selective inhibitor of VEGFRs 1, 2, and 3 |

| Niraparib | Treatment of recurrent ovarian, fallopian tube, and peritoneal cancer | Poly (ADP-ribose) polymerase (PARP) inhibitor |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors | Inhibitor of TRK A, B, and C, ROS1, and ALK |

| Granisetron | Prevention of chemotherapy-induced nausea and vomiting | Serotonin (B10506) 5-HT3 receptor antagonist |

| Benzydamine | Treatment of pain and inflammation | Non-steroidal anti-inflammatory drug (NSAID) |

The success of these drugs has spurred further research into novel indazole derivatives as potential therapeutic agents. rsc.org Medicinal chemists continue to explore the indazole scaffold to develop new kinase inhibitors for oncology, as well as agents targeting other pathways involved in a multitude of diseases. bohrium.comrsc.org

Significance of 5-Nitroindazole (B105863) Derivatives as Pharmaceutical Scaffolds

The introduction of a nitro group at the 5-position of the indazole ring significantly influences the molecule's electronic properties and biological activity. Nitroaromatic compounds, including 5-nitroindazoles, are a well-established class of agents with potent antimicrobial and antiparasitic properties. researchgate.netresearchgate.net Many compounds featuring a nitro group in their heterocyclic structure are known to exhibit antiprotozoal activity. researchgate.net

The mechanism of action for many nitro-containing drugs involves the bioreduction of the nitro group within anaerobic parasites or bacteria. This process generates reactive radical intermediates that can interact with and damage cellular components, leading to cell death. researchgate.netnih.gov This mode of action is crucial for their efficacy against various pathogens.

Research has specifically highlighted the potential of 5-nitroindazole derivatives in treating parasitic infections. For example, various synthesized 3-alkoxy or 3-hydroxy-1-[(dialkylamino)alkyl]-5-nitroindazoles have demonstrated significant activity against Trichomonas vaginalis and Trypanosoma cruzi, the parasites responsible for trichomoniasis and Chagas disease, respectively. researchgate.netnih.gov The 5-nitroindazole scaffold has been identified as a promising template for the development of novel antichagasic compounds. nih.govmdpi.com Beyond their antiparasitic effects, certain 5-nitroindazole derivatives have also been investigated for their potential as antimicrobial and antineoplastic agents. nih.govacgpubs.org

Table 2: Investigated Biological Activities of 5-Nitroindazole Derivatives

| Activity | Target Organism/Cell Line | Reference |

| Trichomonacidal | Trichomonas vaginalis | researchgate.netnih.gov |

| Antichagasic | Trypanosoma cruzi | researchgate.netnih.govnih.gov |

| Antineoplastic | TK-10 (renal cancer) and HT-29 (colon cancer) cell lines | nih.gov |

| Antibacterial | Staphylococcus aureus, E. coli, etc. | acgpubs.org |

| Antifungal | Aspergillus niger, Penicillium chrysogenum | acgpubs.org |

Rationale for Investigating Ethyl 5-nitro-1H-indazole-3-carboxylate within Drug Discovery Paradigms

This compound serves primarily as a key chemical intermediate or building block for the synthesis of more elaborate, pharmacologically active molecules. chemimpex.com The ester functional group at the 3-position is readily modified, allowing for the creation of a diverse library of derivatives, such as amides, hydrazides, and other esters. researchgate.netresearchgate.net

The strategic placement of the reactive carboxylate group, combined with the bio-active potential of the 5-nitroindazole core, makes this compound a valuable starting material in medicinal chemistry campaigns. For instance, the corresponding 5-nitro-1H-indazole-3-carboxylic acid is used in the development of novel anti-inflammatory and antimicrobial agents. chemimpex.com The synthesis of 1H-indazole-3-carboxamides from the parent carboxylic acid has been explored to generate compounds with potential antimicrobial activity. researchgate.net

Furthermore, studies on related N1-substituted 1H-indazole-3-ethyl carboxylates have been conducted to investigate their potential antiarthritic effects, highlighting the utility of the ethyl carboxylate moiety in this scaffold for creating anti-inflammatory agents. nih.gov The compound itself, with a molecular formula of C10H9N3O4 and a molecular weight of 235.2 g/mol , provides a foundational structure upon which chemists can build, aiming to optimize potency and selectivity for a desired biological target. sinfoochem.com Therefore, the rationale for investigating this compound is rooted in its utility as a versatile synthetic precursor for generating novel drug candidates that leverage the established therapeutic potential of the indazole and 5-nitroindazole scaffolds.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCDWVWONSFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506972 | |

| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-85-8 | |

| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Nitro 1h Indazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

¹H NMR Spectral Interpretation, Coupling Constants, and Multiplicities

No specific ¹H NMR spectral data for Ethyl 5-nitro-1H-indazole-3-carboxylate could be located. For comparison, a related isomer, Ethyl 5-nitro-1H-indazole-1-carboxylate, has been synthesized and characterized. While not the target compound, its reported ¹H NMR data in CDCl₃ shows aromatic protons in the range of δ 8.27-8.70 ppm, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group at δ 4.37 ppm, and a triplet for the methyl (-CH₃) protons at δ 1.29 ppm. The exact shifts and coupling constants for the title compound would differ due to the different location of the ethyl carboxylate group.

¹³C NMR Chemical Shift Assignments and Quaternary Carbon Analysis

Specific ¹³C NMR chemical shift assignments for this compound are not available. In general, for indazole systems, the carbon atoms of the benzene (B151609) ring typically appear in the region of 110-140 ppm, while the pyrazole (B372694) ring carbons have distinct chemical shifts. Quaternary carbons, such as C3, C3a, C5, and C7a, can be identified by their lack of signal in DEPT-135 spectra and are crucial for confirming the core structure. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically above 160 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

There are no available 2D NMR studies (COSY, HMQC, HMBC) for this compound. Such experiments would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. For instance, HMBC (Heteronuclear Multiple Bond Correlation) would be particularly useful in establishing the connection between the ethyl group and the carboxylate at position 3, through correlation of the methylene protons to the carbonyl carbon and the C3 of the indazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Specific experimental IR data for this compound could not be found. However, based on its functional groups, the following characteristic vibrations would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Present in the 1H-indazole tautomer |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850-3000 | Ethyl group C-H bonds |

| C=O Stretch (Ester) | 1700-1730 | Carbonyl of the ethyl carboxylate |

| N=O Stretch (Nitro) | 1500-1550 (asymmetric) | Nitro group vibrations |

| 1300-1370 (symmetric) | ||

| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring skeletal vibrations |

For the related isomer, Ethyl 5-nitro-1H-indazole-1-carboxylate, reported IR data shows a C=O stretch at 1737 cm⁻¹ and a NO₂ vibration at 1521 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

There is no specific mass spectrometry data, including fragmentation analysis, available for this compound. The molecular weight of this compound is 235.19 g/mol . A low-resolution mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 235.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No experimental HRMS data for this compound has been found. HRMS would be used to confirm the elemental composition of the molecule. The expected exact mass for the molecular formula C₁₀H₉N₃O₄ would be calculated and compared to the measured value to provide strong evidence for the compound's identity.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Analysis

Conformational Analysis of the this compound Molecule

Without experimental data, the conformational analysis remains speculative. The key conformational features would be the orientation of the ethyl carboxylate group at position 3 and the nitro group at position 5 relative to the bicyclic indazole core. The rotation around the C3-C(O) bond would determine the spatial arrangement of the ester. It is plausible that the carbonyl group of the ester would be oriented to minimize steric hindrance with the N2 atom of the pyrazole ring. The ethyl chain itself has rotational freedom. The planarity of the nitro group with respect to the benzene ring would be influenced by electronic effects and crystal packing forces. In similar structures, this group is often found to be nearly co-planar with the aromatic ring to maximize resonance stabilization, though slight twisting is common.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of intermolecular forces. The presence of the N-H group in the pyrazole ring allows for the formation of strong hydrogen bonds, typically N-H···O or N-H···N interactions, which are dominant in directing the crystal packing of related indazoles. The nitro group and the carbonyl oxygen of the ester are both excellent hydrogen bond acceptors. Therefore, it is highly probable that the molecules would form chains or dimers through N-H···O(nitro) or N-H···O(carbonyl) hydrogen bonds.

Analysis of Tautomeric Equilibria in 1H-Indazole Systems Relevant to this compound

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov In the vast majority of cases, the 1H-tautomer is thermodynamically more stable and predominates in solution and in the solid state. researchgate.netnih.gov This preference is due to the benzenoid character of the fused benzene ring in the 1H form, which is energetically more favorable than the quinonoid structure of the 2H form.

For this compound, the compound is named as a 1H-indazole, indicating this is the expected and most stable tautomer. Theoretical calculations on the parent indazole molecule have shown the 1H-tautomer to be more stable than the 2H form by approximately 15 kJ·mol⁻¹. nih.gov The presence of substituents can influence the tautomeric equilibrium, but typically a significant energy difference remains. The electron-withdrawing nature of the nitro group at position 5 and the ethyl carboxylate group at position 3 are unlikely to reverse this inherent stability. Therefore, it is confidently predicted that this compound exists almost exclusively as the 1H tautomer under normal conditions.

Chemical Reactivity and Targeted Derivatization of Ethyl 5 Nitro 1h Indazole 3 Carboxylate

Transformations of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the indazole ring and serves as a precursor for the introduction of other important functionalities.

The reduction of the aromatic nitro group is one of the most fundamental and widely utilized transformations in the derivatization of Ethyl 5-nitro-1H-indazole-3-carboxylate. The resulting amino group is a critical building block for further functionalization, such as in the synthesis of amides, sulfonamides, and for diazotization reactions.

Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com Various catalysts are effective, including noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon. Nickel (Ni) and cobalt (Co) based catalysts are also used. google.com The reaction is generally carried out in a range of solvents such as alcohols (methanol, ethanol), esters (ethyl acetate), or dipolar aprotic solvents like dimethylformamide (DMF). google.com A notable challenge in catalytic hydrogenation of aromatic nitro compounds is the potential accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of undesired azo or azoxy side products. google.com It has been found that the addition of catalytic amounts of vanadium compounds can suppress the formation of these intermediates, leading to purer amino products. google.com

Alternatively, chemical reducing agents can be employed. For instance, sodium dithionite (B78146) (Na₂S₂O₄) in a basic aqueous solution provides a mild and effective method for the reduction of nitro groups on heterocyclic systems, as demonstrated in the reduction of N-ethyl-3-nitro indole. ijrar.org This method avoids the need for high-pressure hydrogenation equipment.

Table 1: Common Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent(s) | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Methanol (B129727), Ethyl Acetate | Room temperature to moderate heat, atmospheric or elevated pressure | Ethyl 5-amino-1H-indazole-3-carboxylate |

| Sodium Dithionite (Na₂S₂O₄) | Ethanol / aq. NaOH | 50 °C | Ethyl 5-amino-1H-indazole-3-carboxylate |

| Iron (Fe), Acetic Acid | Ethanol / Water | Reflux | Ethyl 5-amino-1H-indazole-3-carboxylate |

Beyond simple reduction, the nitro group on the indazole ring can participate in more complex cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) or can act as a linchpin in intramolecular cyclizations and rearrangements.

For example, the nitro group can be a key participant in cascade processes initiated by a separate reaction elsewhere in the molecule. In some heterocyclic systems, the nitro group can be transformed into a nitrile oxide intermediate, which can then undergo intramolecular cycloaddition reactions. organic-chemistry.org Another potential utility is in reactions where the nitro group acts as a leaving group. In highly activated systems like nitroimidazoles, the nitro group can be displaced by carbon nucleophiles, even in aqueous media, demonstrating a catalyst-free pathway for C-C bond formation. nih.gov This highlights the potential for this compound to undergo similar nucleophilic substitution reactions under specific conditions, providing a route to 5-substituted indazole derivatives.

Reactions Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 3-position is the second major site for derivatization, allowing for the synthesis of carboxylic acids, amides, and other esters, which are prevalent structures in medicinally relevant compounds.

The most common reaction of the ethyl carboxylate is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. semanticscholar.org The reaction proceeds by nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent treatment with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final 5-nitro-1H-indazole-3-carboxylic acid. semanticscholar.org This carboxylic acid is a crucial intermediate for the synthesis of a wide variety of derivatives, particularly amides. semanticscholar.org

Table 2: Typical Conditions for Ester Hydrolysis

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water / Ethanol | Reflux, 1-2 hours | 5-nitro-1H-indazole-3-carboxylic acid |

The synthesis of 5-nitro-1H-indazole-3-carboxamides is a key strategy for creating analogues with diverse biological activities. While direct reaction of the ethyl ester with an amine (aminolysis) to form an amide is possible, it often requires high temperatures or specific catalysts, as esters are generally less reactive than other carboxylic acid derivatives. mdpi.com

A more common and reliable method is a two-step process. First, the ethyl ester is hydrolyzed to 5-nitro-1H-indazole-3-carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling reagent. Standard coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium salts such as HBTU. organic-chemistry.org This approach is highly versatile and allows for the synthesis of a vast array of carboxamide derivatives under mild conditions. organic-chemistry.org

Recent advances in catalysis have also provided methods for the direct amidation of esters. mdpi.com These can involve catalysts based on boron, tantalum, or copper-manganese (B8546573) oxides, which activate the ester for direct reaction with an amine. mdpi.com

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction allows for the synthesis of other ester derivatives of 5-nitro-1H-indazole-3-carboxylic acid. The reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide). organic-chemistry.org The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent, or one of the products (e.g., ethanol) is removed as it is formed.

A variety of catalysts have been developed to facilitate transesterification under mild conditions, including scandium(III) triflate (Sc(OTf)₃) and various organocatalysts like N-heterocyclic carbenes (NHCs). organic-chemistry.org Furthermore, enzymatic catalysis offers a green alternative. Carboxylesterases, for example, have been shown to mediate the transesterification of indazole-based methyl esters to their corresponding ethyl esters in the presence of ethanol. nih.gov

Table 3: Methods for Transesterification

| Catalyst | Alcohol (R-OH) | Conditions | Product |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | R-OH (in excess) | Reflux | Alkyl 5-nitro-1H-indazole-3-carboxylate |

| Sodium Alkoxide (NaOR) | R-OH (in excess) | Reflux | Alkyl 5-nitro-1H-indazole-3-carboxylate |

| Scandium(III) triflate (Sc(OTf)₃) | R-OH | Boiling | Alkyl 5-nitro-1H-indazole-3-carboxylate |

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Core

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, possesses a unique electronic landscape that influences its reactivity towards aromatic substitution reactions. The presence of a strongly deactivating nitro group and a deactivating carboxylate group significantly impacts the electron density of the aromatic ring, thereby governing the feasibility and regioselectivity of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution (EAS)

The benzene portion of the indazole core in this compound is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro group (at C5) and, to a lesser extent, the pyrazole ring itself. This deactivation makes electrophilic aromatic substitution reactions challenging, requiring harsh reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Remarks |

| Halogenation | Br2, FeBr3 | 4-Bromo- and 6-Bromo-derivatives | Requires forcing conditions due to the deactivated ring. |

| Nitration | HNO3, H2SO4 | 4,5-Dinitro- and 5,7-Dinitro-derivatives | Extremely harsh conditions needed; risk of decomposition. |

| Sulfonation | Fuming H2SO4 | 5-Nitro-1H-indazole-3-carboxylate-7-sulfonic acid | The C7 position is often favored for sulfonation in indazoles. |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 5-nitroindazole (B105863) ring makes it a prime candidate for nucleophilic aromatic substitution. The nitro group strongly activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In the case of this compound, this would correspond to the C4 and C6 positions.

Furthermore, the nitro group itself can act as a leaving group in SNAr reactions, a common reactivity pattern for nitro-activated aromatic compounds. This allows for the introduction of a wide variety of nucleophiles at the C5 position.

| Nucleophile | Reagents and Conditions | Product |

| Alkoxides (e.g., NaOMe) | Methanol, heat | Ethyl 5-methoxy-1H-indazole-3-carboxylate |

| Amines (e.g., Piperidine) | DMF, heat | Ethyl 5-(piperidin-1-yl)-1H-indazole-3-carboxylate |

| Thiolates (e.g., NaSPh) | THF, heat | Ethyl 5-(phenylthio)-1H-indazole-3-carboxylate |

Regioselective Functionalization for Structure-Activity Relationship Investigations

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is paramount for systematic SAR studies. Key strategies include N-alkylation, modification of the nitro group, and functionalization of the benzenoid ring.

N-Alkylation

The indazole core possesses two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent, the base, and the solvent used. Generally, alkylation at N1 is thermodynamically favored, while N2 alkylation can be achieved under certain kinetic conditions. This differential substitution is critical for exploring the spatial requirements of biological targets.

Reduction of the Nitro Group

The nitro group at the C5 position is a versatile handle for further functionalization. Its reduction to an amino group provides a key intermediate for the synthesis of a wide array of derivatives through amide bond formation, sulfonylation, or diazotization followed by substitution.

| Reaction | Reagents and Conditions | Product |

| Nitro Reduction | H2, Pd/C or SnCl2, HCl | Ethyl 5-amino-1H-indazole-3-carboxylate |

| Amide Formation | Acyl chloride, base | Ethyl 5-acetamido-1H-indazole-3-carboxylate |

| Sulfonamide Formation | Sulfonyl chloride, base | Ethyl 5-(sulfonamido)-1H-indazole-3-carboxylate |

Functionalization of the Benzenoid Ring

Targeted functionalization at the C4, C6, and C7 positions can be achieved through various methods, including directed ortho-metalation (DoM) on N-protected indazoles or through modern C-H activation strategies. These approaches allow for the introduction of diverse substituents to probe specific interactions with biological targets. While direct C-H functionalization of the electron-deficient 5-nitroindazole ring can be challenging, derivatization of the corresponding 5-aminoindazole (B92378) intermediate can offer alternative routes.

Computational and Theoretical Investigations of Ethyl 5 Nitro 1h Indazole 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of Ethyl 5-nitro-1H-indazole-3-carboxylate. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between computational cost and accuracy. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. acs.orgnih.gov

Prediction of Molecular Reactivity and Site Selectivity

Computational methods are invaluable for predicting the chemical reactivity and regioselectivity of this compound, guiding synthetic chemistry efforts.

Table 1: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

The Fukui function offers a more quantitative approach to identifying reactive sites by analyzing the change in electron density when an electron is added or removed. It helps to distinguish sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. For this molecule, the nitrogen atoms of the indazole ring and the oxygen atoms of the substituents would be key areas of interest in a Fukui function analysis. dntb.gov.ua

Theoretical Studies on Tautomeric Preferences and Energy Minima

The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The position of the proton on one of the two nitrogen atoms can significantly impact the molecule's properties and reactivity. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.gov

Theoretical calculations are crucial for determining the preferred tautomer of this compound. By performing geometry optimization and energy calculations for both the 1H and 2H forms, the relative energies can be compared. The tautomer with the lower calculated total energy is predicted to be the more stable and, therefore, the predominant form. nih.gov These calculations can also be performed in different solvents using continuum solvation models (like PCM) to assess how the environment affects the tautomeric equilibrium. For most substituted indazoles, the 1H form is found to be the most stable. nih.gov

Conformational Analysis and Energy Profiles

The presence of the flexible ethyl carboxylate group means that this compound can adopt multiple conformations. Conformational analysis involves studying the molecule's energy as a function of the rotation around its single bonds. The most significant rotations would be around the C3-C(O) bond and the O-CH₂ bond of the ester group.

Computational methods can be used to generate a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process identifies low-energy conformers (local and global minima) and the transition states that separate them. For a related molecule, 1-Ethyl-5-nitro-1H-indazole, studies have shown that the ethyl group is positioned nearly perpendicular to the plane of the indazole ring, and the nitro group is slightly twisted out of the plane. researchgate.net A similar conformational preference, influenced by steric and electronic effects, would be expected for this compound, with the orientation of the ethyl ester group being a key determinant of the most stable three-dimensional structure.

Spectroscopic Property Prediction (NMR, IR) through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: After performing a geometry optimization with a method like DFT, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. The resulting predicted IR spectrum, including the frequencies and intensities of the absorption bands, can be compared with experimental data to confirm the structure. Key predicted vibrations for this molecule would include N-H stretching, C=O stretching of the ester, asymmetric and symmetric stretching of the -NO₂ group, and various C-H and ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govbohrium.com Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be compared to experimental spectra. This comparison is invaluable for assigning signals in the experimental spectrum and verifying the proposed chemical structure. mdpi.com Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| IR (cm⁻¹) | ||

| ν(N-H) | ~3400 cm⁻¹ | Typically observed in this region |

| ν(C=O) | ~1720 cm⁻¹ | Typically observed in this region |

| νₐₛ(NO₂) | ~1530 cm⁻¹ | Typically observed in this region |

| νₛ(NO₂) | ~1350 cm⁻¹ | Typically observed in this region |

| ¹H NMR (ppm) | ||

| N-H | Calculated Shift | Dependent on solvent and concentration |

| Aromatic Protons | Calculated Shifts | Distinct signals in the aromatic region |

| -OCH₂- | Calculated Shift | Quartet signal |

| -CH₃ | Calculated Shift | Triplet signal |

| ¹³C NMR (ppm) | ||

| C=O (ester) | Calculated Shift | Downfield signal |

| Aromatic Carbons | Calculated Shifts | Multiple signals in the aromatic region |

| -OCH₂- | Calculated Shift | Aliphatic signal |

Note: This table is illustrative to show the principle of computational prediction. Specific experimental values would be required for a direct comparison.

Biological and Pharmacological Evaluation of Ethyl 5 Nitro 1h Indazole 3 Carboxylate and Analogues

In Vitro Pharmacological Screening Methodologies

The indazole scaffold, particularly when substituted with a nitro group and a carboxylate moiety, serves as a versatile template for developing biologically active compounds. The following sections detail the in vitro pharmacological screening of Ethyl 5-nitro-1H-indazole-3-carboxylate and its analogues across various biological assays.

The indazole nucleus is a well-established pharmacophore in the design of enzyme inhibitors, particularly targeting kinases and synthases involved in pathological processes.

Kinase Inhibition: Indazole derivatives are recognized as privileged structures in the development of kinase inhibitors. rsc.org Their ability to act as hinge-binding fragments makes them suitable candidates for targeting the ATP-binding site of various kinases. A notable example involves a series of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides, which were optimized to be potent inhibitors of the mitotic kinase TTK. nih.gov One compound from this class, CFI-400936, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 3.6 nM against TTK, showcasing the potential of the indazole core in achieving high-potency enzyme inhibition. nih.gov

| Compound Class | Target Kinase | IC₅₀ (nM) |

| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide Analogue (CFI-400936) | TTK | 3.6 |

This table presents kinase inhibition data for an analogue of this compound.

Lipoxygenase Inhibition: Analogues such as indazole carboxamides linked to N-substituted pyrroles have been evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the inflammatory pathway. nih.gov Through virtual screening and subsequent in vitro assays, a lead compound bearing a naphthyl group was identified with an IC₅₀ value of 22 μM. nih.gov Further optimization led to a derivative that demonstrated even more promising enzyme inhibition, highlighting the adaptability of the indazole carboxamide scaffold for targeting enzymes involved in inflammation. nih.gov

The C-C chemokine receptor 4 (CCR4) is a therapeutic target for allergic diseases due to its expression on TH2 cells. nih.gov A series of indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of human CCR4. acs.org Structure-activity relationship (SAR) studies revealed that specific substitutions on the indazole ring were crucial for potency. For instance, methoxy (B1213986) or hydroxyl groups at the C4 position and small groups at the C6 position were preferred. acs.org The most potent compounds possessed an N1 meta-substituted benzyl (B1604629) group with an α-amino-acyl moiety. These antagonists were found to bind to an intracellular allosteric site on the receptor, demonstrating a distinct mechanism of antagonism. acs.org This research highlights that the indazole scaffold can be effectively modified to produce potent and selective receptor antagonists.

The indazole core and related nitro-heterocycles have been extensively studied for their antimicrobial properties. Indazole derivatives are known to possess both antibacterial and antifungal activities. nih.gov

A study focusing on 5-nitro indazole acetamides, close analogues of the subject compound, demonstrated significant antifungal activity. researchgate.net These compounds showed minimum inhibitory concentrations (MIC) of 50 μg/mL against the fungal strains Aspergillus niger and Candida albicans, which was comparable to the standard drug Fluconazole. researchgate.net Similarly, other related heterocyclic compounds, such as 5-nitroimidazole derivatives, have shown effectiveness against a range of bacteria and fungi, with reported MIC values between 7.3 and 125 μg/mL. nih.gov These findings underscore the importance of the 5-nitro group in conferring antimicrobial properties to heterocyclic scaffolds.

| Compound Class | Fungal Strain | MIC (μg/mL) |

| 5-Nitro Indazole Acetamides | Aspergillus niger | 50 |

| 5-Nitro Indazole Acetamides | Candida albicans | 50 |

| 5-Nitroimidazole Derivatives | Various Fungi | 3 - 25 |

| 5-Nitroimidazole Derivatives | Various Bacteria | 7.3 - 125 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for analogues of this compound against various microbial strains.

The cytotoxic potential of nitro-substituted indazole and imidazole (B134444) analogues has been evaluated against various human cancer cell lines. A series of 5-nitroindazole (B105863) derivatives demonstrated potent activity against Leishmania amazonensis, a protozoan parasite, with one analogue, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, showing an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.gov

In the realm of cancer research, 4-nitroimidazole (B12731) derivatives have been synthesized and tested for their antiproliferative effects. researchgate.net Compounds from this series showed significant activity; for example, one derivative exhibited an IC₅₀ value of 1.0 µg/mL against the MCF-7 breast cancer cell line, while others were effective against PC3 and DU145 prostate cancer cell lines with IC₅₀ values of 4.0 and 5.0 µg/mL, respectively. researchgate.net Further studies on piperazine-tagged imidazole derivatives identified compounds with potent activity against the HepG2 liver cancer cell line, with a reported IC₅₀ value of 5.6 µM. aabu.edu.jo

| Compound Class | Cell Line/Organism | IC₅₀ |

| 5-Nitroindazole Derivative | Leishmania amazonensis (amastigotes) | 0.46 µM |

| 4-Nitroimidazole Derivative | MCF-7 (Breast Cancer) | 1.0 µg/mL |

| 4-Nitroimidazole Derivative | PC3 (Prostate Cancer) | 4.0 µg/mL |

| 4-Nitroimidazole Derivative | DU145 (Prostate Cancer) | 5.0 µg/mL |

| Piperazine-tagged Imidazole Derivative | HepG2 (Liver Cancer) | 5.6 µM |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for various analogues against cancer cell lines and pathogenic organisms.

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which this compound and its analogues exert their pharmacological effects is crucial for rational drug design and optimization.

Mechanistic studies, often supported by computational methods and structural biology, have provided insights into how indazole derivatives interact with their biological targets.

For kinase inhibition, X-ray crystallography has been instrumental. A co-complex crystal structure of an indazole-based inhibitor with the mitotic kinase TTK confirmed that the indazole core interacts with the hinge region of the enzyme's ATP-binding site, a common binding mode for this class of inhibitors. nih.gov

In the context of receptor antagonism, studies on indazole arylsulfonamides targeting CCR4 revealed a non-competitive mechanism. These molecules were found to bind to an intracellular allosteric site, termed site II, rather than competing with the natural chemokine ligands at the extracellular binding site. acs.org X-ray diffraction studies of these indazole sulfonamide fragments suggested the presence of a specific active conformation stabilized by an intramolecular interaction, which is crucial for binding to this allosteric pocket. acs.org

Molecular docking studies have further elucidated the binding modes of these compounds. For 5-nitro indazole acetamides showing antifungal activity, docking simulations against the fungal protein cytochrome P450 14-α-sterol demethylase (PDB ID: 1EA1) indicated significant binding interactions. researchgate.net Similarly, docking of anticancer 4-nitroimidazole derivatives into the active sites of target proteins revealed that their potency was related to their ability to fit within hydrophobic pockets and form key polar contacts. researchgate.netaabu.edu.jo

Investigation of Cellular Signaling Pathway Modulation

The indazole scaffold, a core component of this compound, is recognized for its ability to interact with various biological targets, leading to the modulation of critical cellular signaling pathways. Research into indazole derivatives has revealed their influence on pathways integral to cell proliferation, inflammation, and survival. nih.gov

One notable mechanism of action for indazole-containing compounds is the induction of cell cycle arrest. For instance, certain N-[6-indazolyl]arylsulfonamides have been shown to cause an arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This interruption of the normal cell division process is a key strategy in cancer therapy. Similarly, a specific 6-substituted aminoindazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress the proliferation of human colorectal cancer cells (HCT116) by inducing G2/M cell cycle arrest. rsc.org This compound also demonstrated a remarkable ability to suppress the expression of the Indoleamine 2,3-dioxygenase 1 (IDO1) protein, an enzyme involved in creating an immunosuppressive tumor microenvironment. rsc.org

Furthermore, the broader class of flavonoids, which share structural motifs with indazole derivatives, are known to modulate pro-survival signaling molecules. For example, compounds like hesperetin (B1673127) and its 5-nitro metabolite can prevent neuronal apoptosis by activating the ERK1/2 and Akt/PKB signaling pathways. nih.gov While direct studies on this compound's specific pathway modulation are limited, the activities of its analogues suggest that its biological effects are likely mediated through interference with fundamental cellular processes such as cell cycle progression and key protein expression. nih.govrsc.org

Role of Nitro Group Reduction in Biological Activity

The presence of a nitro group is a critical determinant of the biological activity for many aromatic and heteroaromatic compounds, including this compound. The mechanism of action for many nitro-containing drugs is contingent upon the bioreduction of the nitro group within target cells or microorganisms. nih.govnih.gov This reduction is often a prerequisite for the compound's cytotoxic or antimicrobial effects. svedbergopen.com

This bioactivation process is typically catalyzed by a class of enzymes known as nitroreductases (NTRs). nih.govsvedbergopen.com These enzymes reduce the nitro group (-NO2) in a stepwise fashion to form highly reactive intermediates, such as nitroso and hydroxylamino (-NHOH) species. nih.govnih.gov These reactive metabolites can then covalently bind to and damage crucial cellular macromolecules like DNA, leading to events like nuclear damage and ultimately, cell death. nih.govsvedbergopen.com

The antimicrobial activity of 5-nitroheterocycles, a class to which the title compound belongs, is widely attributed to this reductive activation. brieflands.com The formation of these reactive intermediates is what confers selective toxicity against pathogens or cancer cells, which may have higher levels of nitroreductase activity, particularly in hypoxic (low oxygen) environments often found in tumors. svedbergopen.com Therefore, the nitro group in this compound is not merely a substituent but is likely a key pharmacophore that is activated through metabolic reduction to exert its biological effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations of Substituted 5-Nitro-1H-indazole-3-carboxylates

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 5-nitro-1H-indazole-3-carboxylate analogues, SAR investigations have provided valuable insights into how specific structural modifications influence their biological activity.

Influence of Ester Moiety Modifications on Biological Efficacy and Selectivity

Modifications at the C3-position of the indazole ring, where the carboxylate group is located, significantly impact biological activity. While direct studies on various ester moieties of 5-nitro-1H-indazole-3-carboxylate are not extensively detailed, research on related C3-carboxamide derivatives offers significant insight.

The conversion of the carboxylic acid to an amide (carboxamide) has been a fruitful strategy. For example, a series of N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides were identified as potent and selective serotonin (B10506) 4 receptor (5-HT₄R) antagonists. nih.govacs.org Further SAR studies on indazole-3-carboxamides revealed their potential as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov These studies highlighted that the specific regiochemistry of the amide linker is critical for activity. The indazole-3-carboxamide isomer actively inhibited calcium influx and stabilized mast cells with sub-micromolar efficacy, whereas its reverse amide isomer was completely inactive. nih.gov This demonstrates that the orientation of the group at the C3 position is a key determinant of biological function.

| Compound Series | Modification at C3 | Biological Target/Activity | Key Finding |

| Indazole Derivatives | N-[(4-piperidinyl)methyl]-carboxamide | 5-HT₄ Receptor Antagonism | Potent and selective activity observed. nih.govacs.org |

| Indazole Derivatives | 3-Carboxamide vs. Reverse Amide | CRAC Channel Blockade | The 3-carboxamide regiochemistry is essential for activity; the reverse amide is inactive. nih.gov |

Impact of Nitro Group Position and Reduction on Pharmacological Profile

The position of the nitro group on the indazole ring is a critical factor governing the pharmacological profile of these compounds. Studies on related nitroaromatic compounds have consistently shown that altering the location of the nitro group can dramatically change or diminish biological activity. For instance, in the case of the anticancer agent nitracrine, moving the nitro group from its optimal position on the acridine (B1665455) ring leads to a significant decrease in activity. nih.gov This suggests that the placement of the electron-withdrawing nitro group at the C5-position of the indazole ring is likely crucial for the specific receptor or enzyme interactions that mediate its effects.

As discussed previously (Section 6.2.3), the reduction of the nitro group is fundamental to the mechanism of action for many nitro-containing drugs. nih.govsvedbergopen.com This bioactivation step generates reactive species responsible for cytotoxicity. nih.gov Therefore, the pharmacological profile is intrinsically linked not only to the presence and position of the nitro group but also to its susceptibility to enzymatic reduction in the target biological environment.

Effects of Substitutions on the Indazole Ring System

Substitutions at other positions on the indazole ring, particularly on the nitrogen atoms (N1 and N2) and the benzene (B151609) portion of the bicyclic system, have profound effects on activity.

N1-Position: Substitutions at the N1 position can significantly influence potency. In a series of EZH1/EZH2 inhibitors, various substituents at the N-1 position of the indazole ring had stronger effects on EZH1 potency than on EZH2, indicating a role in selectivity. nih.gov

C3-Position: The introduction of a methyl group at the C-3 position of some indazole derivatives was found to increase toxicity against colon cancer cells. rsc.org

C6-Position: In a study of 6-substituted aminoindazole derivatives, the nature of the substituent played a key role in anti-proliferative activity. For example, replacing a benzyl group with a 4-fluorobenzyl group at the N-position of the 6-amino group increased cytotoxic potency nearly 19-fold against HCT116 cells. rsc.org

These findings underscore the modular nature of the indazole scaffold, where specific substitutions at various positions can be used to fine-tune the biological activity and selectivity profile.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Compound Class |

| C3 | Methyl group | Increased cytotoxicity against HCT116 cells. rsc.org | Indazole derivatives |

| N1 | Various groups | Stronger effect on EZH1 potency vs. EZH2. nih.gov | Indazole-based EZH1/EZH2 inhibitors |

| C6 (Amino group N-substituent) | 4-Fluorobenzyl | ~19-fold increase in cytotoxic potency compared to benzyl. rsc.org | 6-Aminoindazole derivatives |

Therapeutic Potential and Applications in Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govpnrjournal.com Derivatives of 5-nitro-1H-indazole-3-carboxylic acid are being investigated for a broad spectrum of therapeutic applications, leveraging the versatile biological activities of the indazole core.

The primary areas of therapeutic interest include:

Anticancer Agents: The indazole scaffold is a cornerstone of many anticancer drug discovery programs. researchgate.net Derivatives have shown potent anti-proliferative activity against various cancer cell lines. nih.govrsc.org Their mechanisms often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. nih.govresearchgate.net The parent acid, 5-Nitro-1H-indazole-3-carboxylic acid, is specifically used in research to study enzyme inhibition in the context of cancer. chemimpex.com

Anti-inflammatory Agents: Several indazole-based compounds exhibit significant anti-inflammatory properties. nih.govresearchgate.net 5-Nitro-1H-indazole-3-carboxylic acid itself is explored for its potential as an anti-inflammatory agent for chronic inflammatory diseases. chemimpex.com Some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Others act as CRAC channel blockers, which can modulate the function of immune cells like mast cells, representing a novel approach to treating inflammatory and autoimmune disorders. nih.gov

Antimicrobial Agents: The indazole ring system is a component of compounds with demonstrated antibacterial and antifungal activities. nih.govresearchgate.net The presence of the nitro group, in particular, is a well-established feature of many antimicrobial drugs, suggesting a strong potential for 5-nitroindazole derivatives in this area. nih.gov

Neurological Applications: Indazole-3-carboxamides have been successfully developed as highly selective ligands for serotonin receptors, such as the 5-HT₄R. nih.govacs.org This has opened avenues for their potential use in treating disorders related to the central nervous system, with one derivative showing a significant antinociceptive (pain-relieving) effect in animal models. nih.govacs.org

The diverse biological activities associated with the indazole scaffold, combined with the bio-reductive potential of the nitro group, position this compound and its analogues as highly promising candidates for further investigation and development in medicinal chemistry. nih.govresearchgate.netchemimpex.com

Application in Neuropharmacology and Related Disorders

While direct studies on the neuropharmacological profile of this compound are not extensively documented, research on its analogues, particularly positional isomers and compounds with a modified carboxylate group, suggests potential activity within the central nervous system. The evaluation of these related compounds provides insights into the possible neuropharmacological applications of this chemical class.

A significant area of investigation for nitroindazole derivatives has been their potential as anticonvulsant agents. For instance, 7-nitroindazole (B13768), a selective neuronal nitric oxide synthase inhibitor, has been shown to antagonize audiogenic seizures. nih.gov Furthermore, studies have demonstrated that 7-nitroindazole can potentiate the anticonvulsant activity of several conventional antiepileptic drugs. nih.govnih.gov This suggests a potential synergistic role for nitroindazole derivatives in the management of epilepsy. The table below summarizes the effect of 7-nitroindazole on the anticonvulsant activity of various antiepileptic drugs in preclinical models.

Table 1: Effect of 7-Nitroindazole on the Anticonvulsant Activity of Antiepileptic Drugs

| Antiepileptic Drug | Effect of Co-administration with 7-Nitroindazole |

|---|---|

| Phenobarbital | Potentiation of anticonvulsant activity |

| Diazepam | Potentiation of anticonvulsant activity |

| Valproate | Potentiation of anticonvulsant activity |

| Carbamazepine | Less significant potentiation |

| Lamotrigine | Less significant potentiation |

| Phenytoin | Less significant potentiation |

| Oxcarbazepine | Significant potentiation |

| Felbamate | No significant effect |

| Topiramate | No significant effect |

| Gabapentin | No significant effect |

| Tiagabine | No significant effect |

This table is generated based on data from preclinical studies and illustrates the potential for nitroindazole analogues to modulate the efficacy of existing anticonvulsant therapies. nih.govnih.govsciencedaily.com

Additionally, the indazole-3-carboxamide scaffold, which is structurally related to this compound, is a core component of many synthetic cannabinoids. These compounds are known to have potent psychoactive effects, mediated through their interaction with cannabinoid receptors in the brain. techtarget.comnih.gov This highlights the potential for indazole-3-carboxylate derivatives to be designed as modulators of the endocannabinoid system, which is implicated in a wide range of neurological and psychiatric conditions.

Anti-inflammatory and Analgesic Properties

The indazole nucleus is a key feature in several compounds with established anti-inflammatory and analgesic properties. Research into analogues of this compound suggests that this compound may also possess similar activities. The parent compound, 5-nitro-1H-indazole-3-carboxylic acid, has been identified as a compound of interest for its potential as an anti-inflammatory agent. nih.gov

Preclinical studies on indazole and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model, a standard assay for acute inflammation. nih.gov The anti-inflammatory activity of these compounds is believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov The inhibitory effects of these indazole analogues on COX-2 are detailed in the table below.

Table 2: In Vitro COX-2 Inhibition by Indazole Analogues

| Compound | IC₅₀ (µM) for COX-2 Inhibition |

|---|---|

| Indazole | 23.42 |

| 5-Aminoindazole | 12.32 |

| 6-Nitroindazole | 19.22 |

| Celecoxib (Reference) | 5.10 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of indazole and its analogues against the COX-2 enzyme, providing a quantitative measure of their in vitro anti-inflammatory potential. nih.gov

Furthermore, a study on a series of N1-substituted 1H-indazole-3-ethyl carboxylates revealed that some of these derivatives exhibit antiarthritic effects in animal models. wikipedia.org Notably, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a particularly effective compound in these studies. wikipedia.org This suggests that modifications to the indazole ring and the ethyl carboxylate group can significantly influence the anti-inflammatory profile of these compounds.

In addition to anti-inflammatory activity, some indazole-carboxamide derivatives, particularly those classified as synthetic cannabinoids, have been shown to possess analgesic properties as part of their cannabinoid-like effects. nih.gov

Other Emerging Pharmacological Applications (e.g., Antiemetic, Male Contraception)

Beyond neuropharmacology and inflammation, the indazole scaffold has been explored for a variety of other therapeutic applications.

One of the most promising areas of research for indazole-3-carboxylic acid derivatives is in the development of non-hormonal male contraceptives. nih.govnih.gov Several halogenated 1-benzylindazole-3-carboxylic acids have demonstrated potent antispermatogenic activity in preclinical models. nih.gov These compounds appear to act by disrupting the seminiferous tubules, leading to a loss of spermatocytes and spermatids. nih.gov A notable analogue, gamendazole, has been shown to induce infertility in male rats after a single oral dose, with fertility returning in a majority of the subjects. nih.gov The mechanism of action is thought to involve the targeting of Sertoli cells. nih.gov

Another emerging application for indazole derivatives is in the management of nausea and vomiting. Certain indazole-3-carboxylic acid derivatives have been identified as potent and selective 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is a key target for antiemetic drugs, particularly those used to manage chemotherapy-induced and postoperative nausea and vomiting. nih.gov The development of indazole-based 5-HT3 antagonists represents a promising avenue for new antiemetic therapies. nih.gov

Future Perspectives and Emerging Research Directions for Ethyl 5 Nitro 1h Indazole 3 Carboxylate

Development of Innovative and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of indazole derivatives. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Future research will focus on developing eco-friendly alternatives that are both cost-effective and scalable.

One promising approach is the use of diazotization reactions to directly convert ortho-aminobenzacetamides and ortho-aminobenzacetates into 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn This method is attractive due to its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn Further research in this area could lead to the development of a one-pot synthesis of Ethyl 5-nitro-1H-indazole-3-carboxylate, significantly streamlining its production.

Another area of interest is the exploration of novel catalytic systems. For example, the use of tetra-n-butylammonium iodide (TBAI) as a catalyst has shown promise in the synthesis of related indazole compounds. researchgate.net Investigating the applicability of similar catalysts for the synthesis of this compound could lead to more efficient and selective reactions. The development of these innovative and sustainable synthetic routes is crucial for ensuring the continued availability of this important building block for drug discovery.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the 5-nitro-1H-indazole-3-carboxylate scaffold makes it a promising candidate for the development of drugs targeting a wide range of diseases. While its potential as an anti-inflammatory and antimicrobial agent is already being explored, future research is expected to uncover new therapeutic applications. chemimpex.com

Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance, derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. nih.gov Further investigation into the anticancer properties of this compound derivatives could lead to the development of novel oncology drugs.

The indazole core is also a privileged scaffold for designing ligands that target the central nervous system. This opens up possibilities for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. By modifying the structure of this compound, researchers can create libraries of compounds with tailored pharmacological properties for specific CNS targets.

Advanced Computational Drug Design and Virtual Screening Applications

Computational methods are becoming increasingly indispensable in modern drug discovery. springernature.com Molecular docking and virtual screening, in particular, are powerful tools for identifying promising drug candidates and optimizing their properties. ewadirect.com These techniques can be used to predict the binding affinity of this compound derivatives to various biological targets, providing valuable insights for rational drug design.

For example, molecular docking studies have been instrumental in understanding the binding modes of indazole derivatives to kinase enzymes, which are important targets in cancer therapy. researchgate.net By using these computational models, researchers can design new derivatives with enhanced potency and selectivity. This approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique that can be applied to the study of indazole derivatives. QSAR models can establish a statistical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization

Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that have revolutionized the drug discovery process. ewadirect.com By enabling the rapid synthesis and screening of large libraries of compounds, these methods can significantly accelerate the identification of lead compounds. ewadirect.com

The integration of these technologies with the 5-nitro-1H-indazole-3-carboxylate scaffold can facilitate the rapid exploration of chemical space and the identification of derivatives with improved therapeutic properties. For example, a library of this compound derivatives could be synthesized using combinatorial methods and then screened against a panel of biological targets using HTS.

This approach can lead to the identification of "hits"—compounds that show activity against a particular target. These hits can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new drug candidates. biosolveit.de

Investigation of Multi-Target Directed Ligands Based on the 5-Nitro-1H-indazole-3-carboxylate Scaffold

Complex diseases such as cancer and Alzheimer's disease often involve multiple biological pathways. nih.gov Therefore, drugs that can simultaneously modulate multiple targets may offer a more effective therapeutic approach than single-target drugs. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) is a growing area of research in medicinal chemistry. nih.gov

The 5-nitro-1H-indazole-3-carboxylate scaffold is an ideal starting point for the design of MTDLs. Its versatile structure allows for the incorporation of different pharmacophoric features that can interact with multiple targets. For example, by combining the indazole core with other bioactive moieties, it may be possible to create hybrid molecules with a unique pharmacological profile.

Recent studies have already shown the potential of indazole derivatives as multi-target agents. For example, some 5-substituted indazole derivatives have been shown to inhibit both cholinesterase and BACE1, two key enzymes involved in Alzheimer's disease. nih.gov Further research in this area could lead to the development of novel MTDLs based on the 5-nitro-1H-indazole-3-carboxylate scaffold for the treatment of complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-nitro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nitration of the indazole core followed by esterification. For example, nitration of ethyl indazole-3-carboxylate derivatives can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization (e.g., 60–75%) depends on stoichiometry, solvent choice (e.g., dichloromethane vs. acetic acid), and reaction time monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign nitro group deshielding effects (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂) and ester carbonyl signals (δ ~165–170 ppm) .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 236.07 (C₁₀H₉N₃O₄) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Despite limited toxicity data for this specific compound, general indazole-handling precautions apply:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Avoid inhalation/contact; work in a fume hood with negative pressure.

- Store in airtight containers away from oxidizers (e.g., peroxides) and heat sources. Spill management: absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model nitro group electron-withdrawing effects on aromatic ring charge distribution. Key outputs:

- HOMO-LUMO gap (~4.2 eV) to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in crystallographic data for nitro-indazole derivatives?

- Methodology :

- Software Versioning : Use updated SHELXL versions (e.g., SHELXL-2018) for improved refinement of nitro group thermal parameters and hydrogen bonding networks .

- Data Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry elements.

- Temperature Effects : Low-temperature (100 K) X-ray diffraction reduces thermal motion artifacts, enhancing accuracy of bond length/angle measurements .

Q. How do structural modifications of this compound influence pharmacological activity?

- Methodology :

- SAR Studies : Replace the nitro group with other electron-withdrawing groups (e.g., CF₃) and assess bioactivity (e.g., kinase inhibition via ATP-binding assays).

- In Silico Docking : AutoDock Vina models ligand-receptor interactions (e.g., with PKA or CDK2) to prioritize synthetic targets.

- Metabolic Stability : Microsomal assays (human liver microsomes) evaluate esterase-mediated hydrolysis rates, guiding prodrug design .

Q. What experimental controls are critical when analyzing conflicting spectroscopic data for nitro-indazoles?

- Methodology :

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR (25–60°C) detects rotational barriers in nitro groups causing signal splitting.

- Synchrotron Validation : High-flux X-ray sources (e.g., ESRF) resolve ambiguous electron density maps in crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.